4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate is an organic compound characterized by the presence of a chlorophenyl group, an imino group, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate typically involves the reaction of 4-chloroaniline with 2-methoxybenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out under reflux conditions in anhydrous ethanol for several hours. The product is then isolated by removing the solvent under reduced pressure and recrystallizing the solid from an appropriate solvent like tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of transition metal complexes.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The imino group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol
- 4-((E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate
- 3-(((4-chlorophenyl)imino)methyl)phenol
Uniqueness
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl acetate moiety differentiates it from other similar compounds, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C16H14ClNO3 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-8-3-12(9-16(15)20-2)10-18-14-6-4-13(17)5-7-14/h3-10H,1-2H3 |
InChI Key |
CNCZVLRKWFASCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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